molecular formula C28H26N4O2S B3017806 7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide CAS No. 313668-84-7

7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide

Cat. No.: B3017806
CAS No.: 313668-84-7
M. Wt: 482.6
InChI Key: KWOLLSPMKWNABR-IKPAITLHSA-N
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Description

7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromene core: This can be achieved through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic or basic conditions.

    Introduction of the benzothiazole moiety: This step involves the coupling of the chromene core with a benzothiazole derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the diethylamino group: This can be done through nucleophilic substitution reactions where a diethylamine is introduced to the chromene-benzothiazole intermediate.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with a suitable carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The compound can be used as a fluorescent probe due to its chromene core, which exhibits strong fluorescence properties.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology

    Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anticancer Agents: Its potential cytotoxic effects on cancer cells are of interest in oncology research.

Medicine

    Diagnostic Imaging: Due to its fluorescent properties, the compound can be used in diagnostic imaging techniques.

    Drug Development: It can serve as a lead compound for the development of new therapeutic agents.

Industry

    Materials Science: The compound can be used in the development of new materials with specific optical properties.

    Photochemistry: Its ability to absorb and emit light makes it useful in photochemical applications.

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide involves its interaction with specific molecular targets. These may include:

    DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-(Diethylamino)-2-[4-(benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide: Lacks the methyl group on the benzothiazole moiety.

    7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

    Structural Features: The presence of the diethylamino group and the specific substitution pattern on the benzothiazole moiety make it unique.

    Biological Activity: Its specific interactions with molecular targets may differ from similar compounds, leading to unique biological effects.

Properties

IUPAC Name

7-(diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S/c1-4-32(5-2)21-12-9-19-15-22(26(29)33)27(34-24(19)16-21)30-20-10-7-18(8-11-20)28-31-23-13-6-17(3)14-25(23)35-28/h6-16H,4-5H2,1-3H3,(H2,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLLSPMKWNABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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